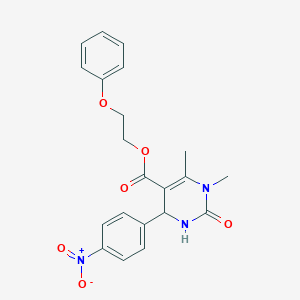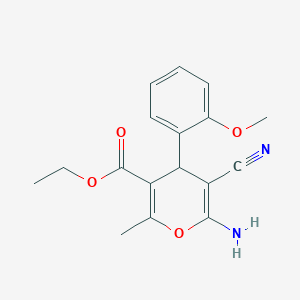![molecular formula C28H19Br2NO2 B11693766 (3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693766.png)
(3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (3E)-1-(2-Brom-4-methylphenyl)-3-{[5-(4-Bromphenyl)furan-2-yl]methyliden}-5-phenyl-1,3-dihydro-2H-pyrrol-2-on ist ein komplexes organisches Molekül mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Diese Verbindung verfügt über eine einzigartige Struktur, die Brom-, Furan- und Pyrrolon-Einheiten umfasst, was sie zu einem interessanten Thema für chemische Studien macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3E)-1-(2-Brom-4-methylphenyl)-3-{[5-(4-Bromphenyl)furan-2-yl]methyliden}-5-phenyl-1,3-dihydro-2H-pyrrol-2-on beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der Furan- und Pyrrolon-Zwischenprodukte, gefolgt von ihrer Kupplung unter spezifischen Bedingungen, um das Endprodukt zu bilden. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Bromquellen, Katalysatoren und Lösungsmittel, die die Bildung der gewünschten Bindungen erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Hochskalierung der Labor-Synthesemethoden umfassen. Dazu gehört die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und die Verwendung von Durchflussreaktoren, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Systemen und fortschrittlichen Analysemethoden wäre unerlässlich, um den Produktionsprozess zu überwachen und zu steuern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(3E)-1-(2-Brom-4-methylphenyl)-3-{[5-(4-Bromphenyl)furan-2-yl]methyliden}-5-phenyl-1,3-dihydro-2H-pyrrol-2-on: kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um Bromatome zu entfernen oder Doppelbindungen in Einfachbindungen umzuwandeln.
Substitution: Die Bromatome in der Verbindung können unter geeigneten Bedingungen durch andere Gruppen, wie Alkyl- oder Arylgruppen, substituiert werden.
Gängige Reagenzien und Bedingungen
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Transformationen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Analoga erzeugen können.
Wissenschaftliche Forschungsanwendungen
(3E)-1-(2-Brom-4-methylphenyl)-3-{[5-(4-Bromphenyl)furan-2-yl]methyliden}-5-phenyl-1,3-dihydro-2H-pyrrol-2-on:
Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Sie kann als Sonde oder Ligand in biologischen Studien dienen, um molekulare Wechselwirkungen zu untersuchen.
Medizin: Die Verbindung könnte auf ihre pharmakologischen Eigenschaften untersucht werden, wie z. B. entzündungshemmende oder krebshemmende Aktivitäten.
Industrie: Sie kann Anwendungen bei der Entwicklung neuer Materialien oder als Vorläufer bei der Synthese von Spezialchemikalien finden.
Wirkmechanismus
Der Wirkmechanismus von (3E)-1-(2-Brom-4-methylphenyl)-3-{[5-(4-Bromphenyl)furan-2-yl]methyliden}-5-phenyl-1,3-dihydro-2H-pyrrol-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine umfassen, die eine Rolle in biologischen Signalwegen spielen. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden und möglicherweise deren Aktivität zu modulieren, was zu verschiedenen biologischen Wirkungen führen kann.
Wirkmechanismus
The mechanism of action of (3E)-1-(2-BROMO-4-METHYLPHENYL)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
(3E)-1-(2-Brom-4-methylphenyl)-3-{[5-(4-Bromphenyl)furan-2-yl]methyliden}-5-phenyl-1,3-dihydro-2H-pyrrol-2-on: kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
- (3E)-1-(2-Chlor-4-methylphenyl)-3-{[5-(4-Chlorphenyl)furan-2-yl]methyliden}-5-phenyl-1,3-dihydro-2H-pyrrol-2-on
- (3E)-1-(2-Fluor-4-methylphenyl)-3-{[5-(4-Fluorphenyl)furan-2-yl]methyliden}-5-phenyl-1,3-dihydro-2H-pyrrol-2-on
Diese Verbindungen teilen eine ähnliche Kernstruktur, unterscheiden sich aber in den vorhandenen Halogenatomen. Das Vorhandensein verschiedener Halogene kann die Reaktivität, biologische Aktivität und physikalischen Eigenschaften der Verbindung beeinflussen und unterstreicht die Einzigartigkeit jedes Derivats.
Eigenschaften
Molekularformel |
C28H19Br2NO2 |
|---|---|
Molekulargewicht |
561.3 g/mol |
IUPAC-Name |
(3E)-1-(2-bromo-4-methylphenyl)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C28H19Br2NO2/c1-18-7-13-25(24(30)15-18)31-26(19-5-3-2-4-6-19)17-21(28(31)32)16-23-12-14-27(33-23)20-8-10-22(29)11-9-20/h2-17H,1H3/b21-16+ |
InChI-Schlüssel |
IAXLKTFBTYIRPD-LTGZKZEYSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)N2C(=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C2=O)C5=CC=CC=C5)Br |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C2=O)C5=CC=CC=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-YL]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B11693689.png)



![N'-[(E)-cyclohex-3-en-1-ylmethylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide](/img/structure/B11693719.png)

![methyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B11693731.png)
![2-[(2E)-2-(1-pentylpyridin-2-ylidene)ethylidene]propanedinitrile](/img/structure/B11693733.png)
![Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11693736.png)
![5-nitro-2-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11693737.png)
![methyl 4-{(2Z)-2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B11693739.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11693749.png)
![4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzamide](/img/structure/B11693755.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11693763.png)
